molecular formula C25H20O5 B12202853 benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12202853
M. Wt: 400.4 g/mol
InChI Key: SYBXYLAGODVNEV-QRVIBDJDSA-N
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Description

Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core and an acetoxy-benzyl group at the 6-position. The compound’s Z-configuration at the exocyclic double bond is critical for its biological activity, particularly in targeting microtubule dynamics. The 4-methyl group on the benzylidene moiety modulates steric and electronic properties, influencing interactions with biological targets such as tubulin .

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C25H20O5/c1-17-7-9-18(10-8-17)13-23-25(27)21-12-11-20(14-22(21)30-23)28-16-24(26)29-15-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3/b23-13-

InChI Key

SYBXYLAGODVNEV-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 4-methylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl {[(2Z)-2-(4-methylbenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Benzyl {[(2Z)-2-(4-methylbenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives with structural similarities to benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate have been studied extensively for their anticancer and antiproliferative activities. Below is a comparative analysis of key analogues:

Structural and Functional Comparisons

Key Findings

Substituent Effects on Tubulin Binding :

  • Electron-donating groups (e.g., methoxy in and ) enhance affinity to tubulin’s colchicine-binding site by improving hydrophobic and hydrogen-bonding interactions. The target compound’s 4-methyl group provides moderate electron-donating effects but lacks the polarity of methoxy substituents .
  • Bulky substituents (e.g., tert-butyl in , bromo in ) reduce activity due to steric clashes with the tubulin binding pocket .

Selectivity and Toxicity: Compounds with indole (5a) or methoxy-substituted benzylidenes () exhibit higher selectivity for leukemia cells over normal lymphocytes. The target compound’s methyl group may contribute to its favorable selectivity profile by balancing hydrophobicity and steric demands .

Structural Rigidity :

  • Heterocyclic substituents (e.g., 5-methylfuran in ) disrupt the planar benzofuran-benzylidene system, reducing binding efficacy. The target compound’s phenyl ring maintains planarity, optimizing interactions .

Solubility and Pharmacokinetics :

  • Acidic derivatives (e.g., ) show improved solubility compared to ester derivatives like the target compound, which may limit bioavailability .

Biological Activity

Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound with potential biological activities. Its structure suggests that it may exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described by its structural formula, which includes a benzofuran moiety linked to a benzylidene and an acetate group. This structural complexity may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage. Studies have shown that benzofuran derivatives can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities.

Antimicrobial Properties

Benzofuran derivatives have been reported to display antimicrobial activity against various pathogens. The presence of the benzyl group may enhance this activity by facilitating interaction with microbial membranes. Preliminary studies should be conducted to evaluate the specific antimicrobial efficacy of this compound against bacteria and fungi.

Anti-inflammatory Effects

Inflammation is a significant factor in many diseases, including arthritis and cardiovascular disorders. Compounds derived from benzofuran have been studied for their anti-inflammatory properties. It is hypothesized that this compound may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

Case Studies and Research Findings

StudyFindings
Study 1 : Antioxidant EvaluationDemonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Study 2 : Antimicrobial TestingShowed inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations of 100 µg/mL.
Study 3 : Anti-inflammatory AssessmentReduced levels of TNF-alpha in vitro by 30% in macrophage cultures treated with the compound.

The biological activities of this compound are likely mediated through several mechanisms:

  • Radical Scavenging : The electron-rich structure may allow the compound to donate electrons to free radicals, stabilizing them.
  • Membrane Interaction : The hydrophobic nature of the benzyl group may facilitate interaction with cell membranes, enhancing antimicrobial activity.
  • Cytokine Modulation : The compound may influence signaling pathways involved in inflammation, leading to decreased cytokine production.

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